"3b-Hydroxy-11-oxo-12-oleanen-30,22b-olide natural sources"
"3b-Hydroxy-11-oxo-12-oleanen-30,22b-olide natural sources"
An In-Depth Technical Guide to 3β-Hydroxy-11-oxo-12-oleanen-30,22β-olide: Natural Sources, Biosynthesis, and Isolation
Authored by: A Senior Application Scientist
Foreword: The intricate world of natural products chemistry continually unveils molecules with profound biological activities. Among these, the oleanane-type triterpenoids represent a class of compounds with significant therapeutic potential. This guide provides a comprehensive technical overview of 3β-Hydroxy-11-oxo-12-oleanen-30,22β-olide, a prominent member of this family, for researchers, scientists, and drug development professionals. We will delve into its natural occurrences, biosynthetic pathways, and the methodologies for its isolation and characterization, underpinned by established scientific literature.
Introduction to 3β-Hydroxy-11-oxo-12-oleanen-30,22β-olide and Related Oleanane Triterpenoids
3β-Hydroxy-11-oxo-12-oleanen-30,22β-olide belongs to the vast family of pentacyclic triterpenoids, which are composed of six isoprene units.[1] Specifically, it is classified under the oleanane group, which is a major triterpene skeleton found in higher plants.[1] These compounds are often found as free acids or as glycosides, known as saponins, where one or more sugar moieties are attached to the triterpenoid aglycone.[2]
The core structure of 3β-Hydroxy-11-oxo-12-oleanen-30,22β-olide is closely related to glycyrrhetinic acid, a well-known bioactive compound. Glycyrrhetinic acid is, in fact, the aglycone of glycyrrhizin, a major triterpenoid saponin responsible for the sweet taste of licorice root.[2][3] The chemical modifications on the basic oleanane skeleton, such as oxidation and glycosylation, give rise to a diverse array of compounds with varied pharmacological activities.[2][3]
The nomenclature "3β-Hydroxy-11-oxo-12-oleanen-30,22β-olide" describes a specific set of functional groups on the oleanane backbone: a hydroxyl group at the 3β position, a ketone at the 11th carbon, a double bond between carbons 12 and 13, and a lactone ring involving the 30th and 22β positions. These structural features are critical for its biological activity.
Principal Natural Sources
The primary and most commercially significant sources of 3β-Hydroxy-11-oxo-12-oleanen-30,22β-olide and its related compounds are plants belonging to the Glycyrrhiza genus, commonly known as licorice.[2]
Glycyrrhiza Species
The roots and stolons of several Glycyrrhiza species are rich sources of oleanane-type triterpenoids. The most extensively studied species include:
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Glycyrrhiza uralensis : This species is a well-known herbal medicine, and its primary bioactive components are triterpenoid saponins, including derivatives of glycyrrhetinic acid.[4][5]
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Glycyrrhiza glabra : Along with G. uralensis, this is a major source of glycyrrhizin, which can be hydrolyzed to glycyrrhetinic acid.[2][3]
-
Glycyrrhiza yunnanensis : This species has also been found to contain various new oleanane-type triterpene glycosides.[6]
The concentration of these compounds in the plant material can vary depending on the species, geographical location, and cultivation conditions.[2]
Other Potential Botanical Sources
While Glycyrrhiza species are the most prominent, oleanane saponins have been isolated from a variety of other plants, suggesting a wider distribution of these compounds in the plant kingdom. Examples include:
It is important to note that the specific compound 3β-Hydroxy-11-oxo-12-oleanen-30,22β-olide may not be present in all these species, but they are known to contain structurally related oleanane triterpenoids.
Biosynthesis of Oleanane Triterpenoids
The biosynthesis of 3β-Hydroxy-11-oxo-12-oleanen-30,22β-olide is a complex enzymatic process that begins with the cyclization of 2,3-oxidosqualene. This pathway is a branch of the isoprenoid pathway.
Formation of the β-Amyrin Skeleton
The initial step is the cyclization of the linear precursor, 2,3-oxidosqualene, to the pentacyclic triterpene β-amyrin. This reaction is catalyzed by the enzyme β-amyrin synthase (bAS) .[2]
Oxidative Modifications
Following the formation of the β-amyrin skeleton, a series of oxidative reactions occur, catalyzed by cytochrome P450 monooxygenases (P450s). These modifications are crucial for the generation of the diverse range of oleanane triterpenoids found in licorice.[2] Key oxidative steps include:
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Oxidation at C-11 : A two-step oxidation at the C-11 position is catalyzed by a specific P450, β-amyrin 11-oxidase (CYP88D6) , which introduces the characteristic 11-oxo group.[2]
-
Oxidation at C-30 : A three-step oxidation at the C-30 position is also mediated by P450 enzymes.[2]
The formation of the 22β-olide ring likely involves further enzymatic modifications, including hydroxylation and subsequent lactonization.
Glycosylation
Many oleanane triterpenoids exist as saponins, with sugar moieties attached to the aglycone. This glycosylation is carried out by UDP-glycosyltransferases (UGTs) , which transfer sugar residues, often glucuronic acid, to the hydroxyl groups of the triterpenoid.[4][11]
Caption: Biosynthetic pathway of 3β-Hydroxy-11-oxo-12-oleanen-30,22β-olide.
Extraction and Isolation Protocols
The extraction and isolation of oleanane triterpenoids from plant material is a multi-step process that requires careful selection of solvents and chromatographic techniques due to the structural similarity of these compounds.[12]
General Extraction Workflow
Caption: General workflow for the extraction and isolation of oleanane triterpenoids.
Detailed Protocol for Extraction and Isolation
The following is a generalized protocol based on methodologies reported for the isolation of oleanane saponins.[10][13]
Step 1: Preparation of Plant Material
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Obtain dried roots and stolons of Glycyrrhiza species.
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Grind the plant material into a fine powder to increase the surface area for extraction.
Step 2: Defatting
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Soxhlet extract the powdered plant material with a non-polar solvent like n-hexane or petroleum ether for several hours.
-
This step removes lipids and other non-polar compounds that can interfere with subsequent extraction and purification.
-
Discard the non-polar extract and air-dry the plant residue.
Step 3: Extraction of Triterpenoids
-
Extract the defatted plant material with methanol or ethanol, either by maceration or Soxhlet extraction.
-
Repeat the extraction multiple times to ensure complete recovery of the target compounds.
-
Combine the alcoholic extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.
Step 4: Solvent-Solvent Partitioning
-
Suspend the crude extract in water and sequentially partition it with solvents of increasing polarity, such as ethyl acetate and n-butanol.
-
Oleanane triterpenoids, particularly their glycosides, will typically be enriched in the n-butanol fraction.
Step 5: Column Chromatography
-
Subject the n-butanol fraction to column chromatography on silica gel.
-
Elute the column with a gradient of chloroform and methanol, gradually increasing the polarity.[13]
-
Collect fractions and monitor them by thin-layer chromatography (TLC) using appropriate spray reagents (e.g., vanillin/H2SO4) for visualization of triterpenoids.[13]
-
Pool similar fractions based on their TLC profiles.
Step 6: Further Purification
-
Fractions enriched with the target compound may require further purification using techniques such as:
-
Sephadex LH-20 column chromatography.
-
Preparative High-Performance Liquid Chromatography (HPLC) with a C18 column.
-
Step 7: Crystallization
-
The purified compound can be crystallized from a suitable solvent system to obtain a highly pure product.
Structural Elucidation and Characterization
The unambiguous identification of 3β-Hydroxy-11-oxo-12-oleanen-30,22β-olide requires a combination of spectroscopic techniques.
| Technique | Purpose | Expected Observations for Oleanane Triterpenoids |
| Mass Spectrometry (MS) | Determination of molecular weight and elemental composition. | Provides the molecular ion peak and fragmentation pattern characteristic of the oleanane skeleton. |
| ¹H NMR | Elucidation of the proton environment in the molecule. | Shows characteristic signals for methyl groups, olefinic protons, and protons adjacent to hydroxyl and carbonyl groups. |
| ¹³C NMR | Determination of the number and type of carbon atoms. | Reveals signals for carbonyl carbons, olefinic carbons, and carbons of the triterpenoid skeleton. |
| 2D NMR (COSY, HSQC, HMBC) | Establishing connectivity between protons and carbons. | Crucial for assigning the complete structure and stereochemistry of the molecule. |
| Infrared (IR) Spectroscopy | Identification of functional groups. | Shows characteristic absorption bands for hydroxyl (-OH), carbonyl (C=O), and carbon-carbon double bonds (C=C). |
| UV-Vis Spectroscopy | Detection of chromophores. | Can indicate the presence of conjugated systems, although many saponins lack a strong chromophore.[12] |
Pharmacological Activities and Potential Applications
Oleanane triterpenoids, including glycyrrhetinic acid and its derivatives, exhibit a wide range of pharmacological activities.[1][2] While specific studies on 3β-Hydroxy-11-oxo-12-oleanen-30,22β-olide may be limited, the activities of related compounds suggest potential therapeutic applications.
-
Anti-inflammatory activity : Many oleanane triterpenoids are known to possess potent anti-inflammatory properties.[2]
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Antiviral and antibacterial activity : Derivatives of glycyrrhetinic acid have shown activity against various viruses and bacteria.[3]
-
Anticancer activity : Some oleanane-type triterpenes have demonstrated cytotoxicity against cancer cell lines.[5]
-
Hepatoprotective effects : Glycyrrhetinic acid is known for its liver-protective properties.[11]
Further research is needed to fully elucidate the pharmacological profile of 3β-Hydroxy-11-oxo-12-oleanen-30,22β-olide and its potential as a drug lead.
Conclusion
3β-Hydroxy-11-oxo-12-oleanen-30,22β-olide represents a structurally complex and biologically interesting member of the oleanane triterpenoid family. Its primary natural sources are the roots and stolons of Glycyrrhiza species. The biosynthesis of this compound involves a series of enzymatic reactions that create the core oleanane skeleton and introduce specific functional groups. The isolation and purification of this and related compounds from their natural sources require a combination of extraction and chromatographic techniques. The diverse pharmacological activities of related oleanane triterpenoids highlight the potential of 3β-Hydroxy-11-oxo-12-oleanen-30,22β-olide as a subject for further investigation in drug discovery and development.
References
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The biosynthetic pathways of glycyrrhetinic acid and its glycosylated... - ResearchGate. Available at: [Link]
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Triterpene Functional Genomics in Licorice for Identification of CYP72A154 Involved in the Biosynthesis of Glycyrrhizin - NIH. Available at: [Link]
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Oleanane glycosides from Glycyrrhiza yunnanensis roots - PubMed. Available at: [Link]
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Biosynthesis pathway of Glycyrrhizin (GL) and Glycyrrhetic Acid 3-O-mono-β-D-glucuronide (GAMG) in S. cerevisiae - ResearchGate. Available at: [Link]
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Oleanane saponins from Stylosanthes erecta - PubMed. Available at: [Link]
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3alpha-Hydroxyolean-11-en-28,13beta-olide | C30H46O3 | CID 10766158 - PubChem. Available at: [Link]
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(PDF) Extraction and Isolation of Saponins - ResearchGate. Available at: [Link]
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Isolation and Characterization of Triterpenoid Saponins from Ficus natalensis subsp. leprieurii Leaves - MDPI. Available at: [Link]
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